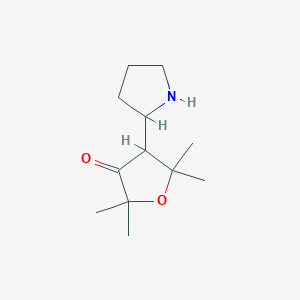![molecular formula C12H18FNO B13269615 4-{[(4-Fluoro-2-methylphenyl)methyl]amino}butan-2-ol](/img/structure/B13269615.png)
4-{[(4-Fluoro-2-methylphenyl)methyl]amino}butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-Fluoro-2-methylphenyl)methyl]amino}butan-2-ol is an organic compound with the molecular formula C12H18FNO It is a fluorinated amine alcohol, which means it contains both an amine group and an alcohol group, along with a fluorine atom attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Fluoro-2-methylphenyl)methyl]amino}butan-2-ol typically involves the reaction of 4-fluoro-2-methylbenzylamine with 2-butanone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) to facilitate the reduction of the intermediate imine to the final amine alcohol product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Fluoro-2-methylphenyl)methyl]amino}butan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form different amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 4-{[(4-Fluoro-2-methylphenyl)methyl]amino}butan-2-one or 4-{[(4-Fluoro-2-methylphenyl)methyl]amino}butanoic acid.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted aromatic compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
4-{[(4-Fluoro-2-methylphenyl)methyl]amino}butan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(4-Fluoro-2-methylphenyl)methyl]amino}butan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets. The amine and alcohol groups may participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylaniline: A related compound with a similar aromatic structure but lacking the butan-2-ol moiety.
4-Fluoro-2-methylphenylboronic acid: Another fluorinated aromatic compound used in various chemical reactions.
Uniqueness
4-{[(4-Fluoro-2-methylphenyl)methyl]amino}butan-2-ol is unique due to the combination of its fluorinated aromatic ring, amine group, and alcohol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C12H18FNO |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
4-[(4-fluoro-2-methylphenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C12H18FNO/c1-9-7-12(13)4-3-11(9)8-14-6-5-10(2)15/h3-4,7,10,14-15H,5-6,8H2,1-2H3 |
InChI Key |
NHSMURKRXQGDMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CNCCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



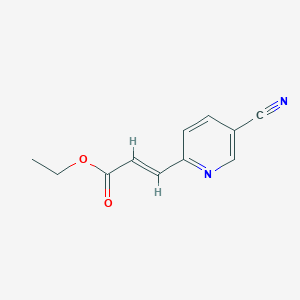
![(5-{[(3-Ethoxypropyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13269549.png)

![Spiro[2.5]octane-4-carbothioamide](/img/structure/B13269565.png)
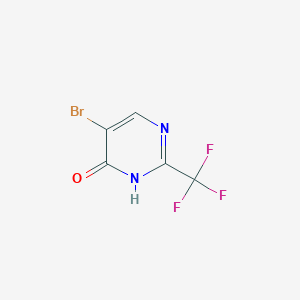

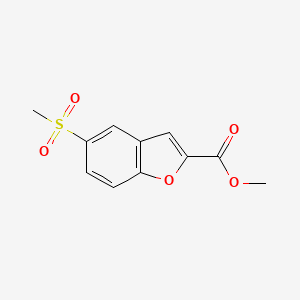
![1-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13269606.png)
amine](/img/structure/B13269611.png)
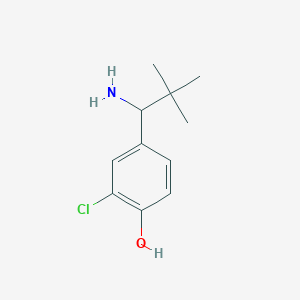
amine](/img/structure/B13269621.png)
![1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}-3-fluoropropan-2-ol](/img/structure/B13269629.png)
